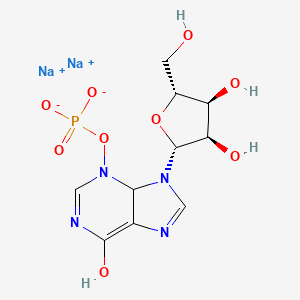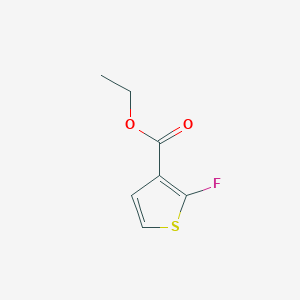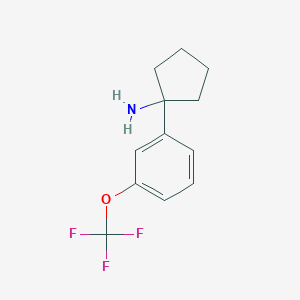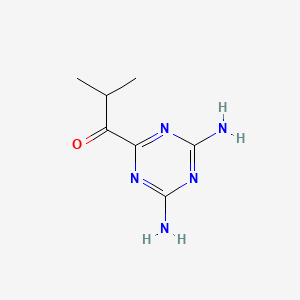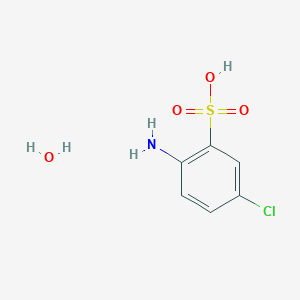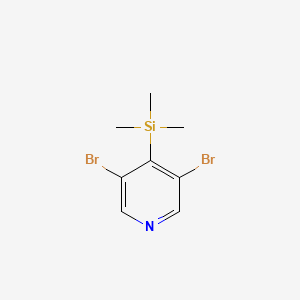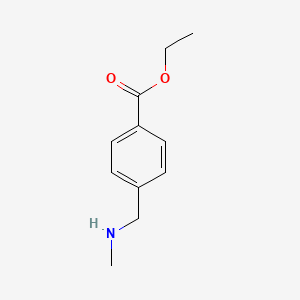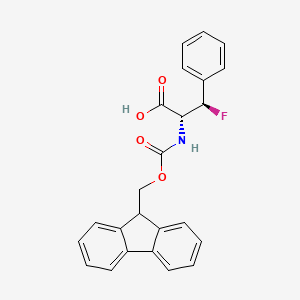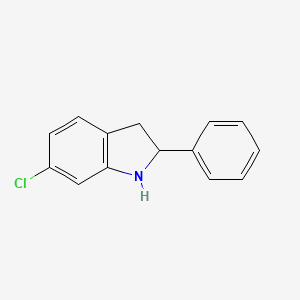
3-((Trifluoromethyl)sulfinyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Trifluoromethyl)sulfinyl)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfinyl moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Trifluoromethyl)sulfinyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group and the sulfinyl moiety onto the pyridine ring. One common method includes the reaction of 2-aminopyridine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low to moderate range to ensure the stability of the intermediates and the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent quality and scalability of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The pyridine ring allows for various substitution reactions, where different functional groups can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products:
Oxidation: The major product is 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine.
Reduction: The major product is 3-((Trifluoromethyl)thio)pyridin-2-amine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry: In chemistry, 3-((Trifluoromethyl)sulfinyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties contribute to the effectiveness and durability of products in these fields.
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)sulfinyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and function.
Comparison with Similar Compounds
- 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine
- 3-((Trifluoromethyl)thio)pyridin-2-amine
- 2-Amino-6-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 3-((Trifluoromethyl)sulfinyl)pyridin-2-amine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications.
Properties
Molecular Formula |
C6H5F3N2OS |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-(trifluoromethylsulfinyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)13(12)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) |
InChI Key |
RNSWBWKMTVYWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)S(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


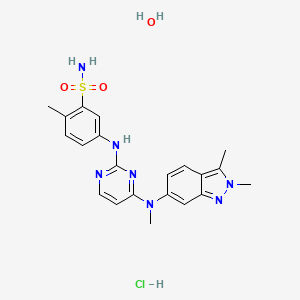

![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)
